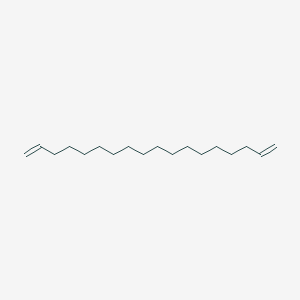

Octadecadiene-1,17

Description

Contextualization of α,ω-Dienes in Organic Synthesis and Materials Science

Alpha,omega-dienes (α,ω-dienes) are a class of organic compounds characterized by two terminal double bonds separated by a flexible chain of methylene (B1212753) groups. This unique structural feature makes them valuable building blocks in both organic synthesis and materials science. A key application of α,ω-dienes is in Acyclic Diene Metathesis (ADMET) polymerization. jove.com ADMET is a powerful step-growth condensation polymerization method that utilizes transition metal catalysts, such as Grubbs catalysts, to form long-chain unsaturated polymers and a small volatile byproduct, ethylene (B1197577). jove.com The removal of ethylene drives the reaction toward the formation of high molecular weight polymers. nih.govacs.org

The versatility of ADMET allows for the synthesis of a wide array of polymers with tunable properties. mdpi.comchemrxiv.org Researchers have successfully polymerized various α,ω-dienes to create materials ranging from bio-based polyesters to highly linear polyethylene (B3416737). jove.commdpi.com The functional group tolerance of modern metathesis catalysts permits the incorporation of different chemical moieties into the polymer backbone, enabling the design of materials with specific thermal and mechanical properties. nih.gov Furthermore, the resulting unsaturated polymers can be readily modified, for instance, through hydrogenation, to produce saturated analogs with different characteristics. acs.org Beyond polymerization, α,ω-dienes serve as important synthetic intermediates and crosslinking agents in the production of various fine chemicals and materials. sinocurechem.commdpi.com

Research Significance of Octadecadiene-1,17 as a Model Long-Chain Terminal Diene

This compound stands out as a significant long-chain α,ω-diene in research due to its role as a model compound for the synthesis of bio-based polymers and chemicals. Its eighteen-carbon chain provides a platform for studying the behavior and properties of long-chain monomers in polymerization reactions. A crucial aspect of its research significance lies in its potential for being derived from renewable feedstocks. Notably, 1,17-octadecadiene can be synthesized from oleic acid, a monounsaturated fatty acid that is a major component of various vegetable oils, such as palm oil. sinocurechem.com This bio-based origin makes it an attractive alternative to petrochemical-based monomers.

The terminal double bonds of this compound allow it to readily participate in ADMET polymerization, yielding high molecular weight polyoctadecadienomers. These polymers are subjects of research for creating novel materials with properties that can be finely tuned. Moreover, this compound serves as a precursor for other valuable long-chain chemicals. For example, it can be converted into octadecanedioic acid through carbonylation, a dicarboxylic acid used in the production of high-performance polyamides and polyesters. sinocurechem.com The study of this compound, therefore, provides fundamental insights into the synthesis and application of sustainable polymers and chemicals derived from natural resources.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₄ |

| Molecular Weight | 250.46 g/mol nist.gov |

| IUPAC Name | Octadeca-1,17-diene nih.gov |

| CAS Number | 13560-93-5 nih.gov |

| Physical Appearance | Not specified, expected to be a liquid or low-melting solid |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Density | Data not readily available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H34 |

|---|---|

Molecular Weight |

250.5 g/mol |

IUPAC Name |

octadeca-1,17-diene |

InChI |

InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-18H2 |

InChI Key |

GUYLTGCUWGGXHD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCCCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Octadecadiene 1,17 and Analogous α,ω Dienes

Established Synthetic Pathways for Terminal Dienes

The creation of terminal dienes, characterized by double bonds at both ends of a hydrocarbon chain, can be achieved through several reliable synthetic routes. These methods offer versatility in terms of starting materials and reaction conditions, allowing for the tailored synthesis of specific α,ω-dienes.

Cross-Coupling Reactions

Cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and have been widely applied to the synthesis of dienes. These reactions typically involve the coupling of two different organic fragments, often an organometallic reagent and an organic halide, in the presence of a metal catalyst, most commonly palladium or nickel. nih.govajol.info

Various types of cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, have been employed for the synthesis of conjugated and non-conjugated dienes. mdpi.com For instance, the Suzuki-Miyaura coupling can be used to react a vinyl boronic acid with a vinyl halide to form a diene. ajol.info A notable application is the palladium-catalyzed three-component coupling of vinyl triflates and boronic acids to alkenes, which can lead to the selective 1,2-difunctionalization of 1,3-dienes. nih.gov This method's success is attributed to the formation of stable, cationic Pd-π-allyl intermediates that control β-hydride elimination. nih.gov

Furthermore, a four-step synthetic approach involving Sonogashira coupling, silaboration, Suzuki-Miyaura coupling, and a final silver(I) oxide activated cross-coupling has been developed to produce highly substituted dienes. diva-portal.org While this multi-step process offers access to a wide range of complex molecules, challenges such as isomerization and lower yields can occur in the final step. diva-portal.org

Olefin Metathesis Strategies

Olefin metathesis has emerged as a highly efficient and versatile method for the synthesis of α,ω-dienes. numberanalytics.com This catalytic reaction involves the redistribution of alkylidene fragments between two olefinic substrates. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly used due to their high activity and functional group tolerance. beilstein-journals.orgsigmaaldrich.com

Self-metathesis, also known as homometathesis, involves the reaction of a single type of olefin to produce a longer-chain, symmetrical internal alkene and a volatile byproduct, typically ethylene (B1197577). numberanalytics.comcore.ac.uk This process is particularly useful for the homologation of terminal dienes. For example, the self-metathesis of a shorter α,ω-diene can lead to the formation of a longer α,ω-diene. The reaction is driven forward by the removal of the volatile ethylene byproduct. nih.gov

Cross-metathesis (CM) involves the reaction between two different olefins and is a powerful tool for creating new, unsymmetrical alkenes. numberanalytics.comsigmaaldrich.com In the context of α,ω-diene synthesis, CM can be used to couple two different terminal olefins or a terminal olefin with an internal olefin. The success of CM reactions often depends on the relative reactivity of the olefin partners and the choice of catalyst. caltech.edu For instance, the cross-metathesis of fatty acid methyl esters with terminal olefins can produce long-chain α,ω-difunctional compounds. rsc.org

The following table provides examples of cross-metathesis reactions for the synthesis of functionalized dienes:

| Olefin 1 | Olefin 2 | Catalyst | Product | Yield (%) | Reference |

| Vinyl-substituted POSS | Styrene | Grubbs 1st Gen | E-stilbene-functionalized POSS | Quantitative | beilstein-journals.org |

| Vinyl-substituted POSS | 1-Hexene | Grubbs 1st Gen | Hexenyl-functionalized POSS (E/Z mixture) | - | beilstein-journals.org |

| Monovinyl-POSS | Styrenes | Grubbs 1st Gen | Stilbene-functionalized POSS | 85-97 | beilstein-journals.org |

| Silylacetylenes | 1-Alkenes | Grubbs 2nd Gen | E-2-silyl-1,3-dienes | - | researchgate.net |

POSS: Polyhedral Oligomeric Silsesquioxane

A significant advancement in the utility of olefin metathesis is the development of tandem or one-pot reaction sequences. One such protocol involves the self-metathesis of unsaturated fatty acid esters followed by in-situ hydrogenation of the resulting diester to afford long-chain α,ω-diols. rsc.orgrsc.orgresearchgate.net This process is highly efficient as the metathesis catalyst, upon addition of a base and a bidentate ligand, is transformed into an effective hydrogenation catalyst. rsc.orgrsc.org This tandem approach allows for the synthesis of both unsaturated and saturated diols from renewable resources. rsc.orgrsc.org

For example, the self-metathesis of methyl oleate (B1233923) followed by hydrogenation can yield long-chain diols. researchgate.net Similarly, tandem cross-metathesis-ester hydrogenation has been applied to the synthesis of fragrance compounds. rsc.orgrsc.org

Cross-Metathesis with Terminal Olefins

Acetylene (B1199291) Coupling-Based Syntheses

Acetylene coupling reactions provide a classical yet effective route to the synthesis of dienes and polyenes. These methods often involve the coupling of terminal alkynes with other organic fragments, followed by stereoselective reduction of the resulting triple bonds to double bonds.

One common strategy is the Sonogashira coupling, which involves the palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide. mdpi.comnih.govresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. researchgate.net For example, terminal arylacetylenes can be synthesized in good yields by coupling aryl iodides with (trimethylsilyl)acetylene, followed by desilylation. researchgate.net

Another approach involves the coupling of Grignard reagents with dienol phosphates in the presence of an iron catalyst to stereoselectively prepare terminal conjugated dienes. organic-chemistry.org Furthermore, the synthesis of various geometrical isomers of 3,13- and 2,13-octadecadien-1-ols and their acetates has been achieved starting from 1,8-octanediol (B150283) or 1,9-nonanediol (B147092) using acetylene coupling reactions. researchgate.net The triple bonds formed during the coupling are then stereoselectively converted to the desired double bonds. researchgate.net

Other Catalytic and Non-Catalytic Approaches

Beyond mainstream synthetic routes, several other catalytic and non-catalytic methods have been developed for the synthesis of α,ω-dienes like octadecadiene-1,17. These approaches offer alternative pathways, sometimes utilizing different metal catalysts or avoiding them altogether.

One catalytic approach involves the oligomerization of α,ω-dienes using organoaluminum catalysts. This process creates substantially linear oligomers with vinylidene groups attached along the polymer chain. google.com Another specialized catalytic method is the niobium-catalyzed [2+2+2] cycloaddition of alkynes with α,ω-dienes, which produces 5-ω-alkenyl-1,4-disubstituted-1,3-cyclohexadiene derivatives with high chemo- and regioselectivity. nih.gov Similarly, iron complexes have been shown to catalyze the [2π+2π] cycloaddition of α,ω-dienes. capes.gov.br Zirconocene-based catalysts can also be employed for the carbometalation of α,ω-dienes. acs.org

Non-catalytic methods, particularly those extending classical organic reactions, are also relevant. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons olefination, represent a powerful, non-metal-catalyzed strategy for the stereoselective formation of double bonds and have been extended to the synthesis of dienes. mdpi.com These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone. For synthesizing a long-chain α,ω-diene like this compound, this could involve a di-ylide and two equivalents of formaldehyde (B43269), or a dialdehyde (B1249045) and two equivalents of the methylide ylide.

Furthermore, the synthesis of conjugated dienes can be achieved through transition-metal-free cross-coupling reactions, for instance, by using a sulfur-based directing group to facilitate carbon-carbon bond formation. mdpi.com Photoredox catalysis also offers a greener alternative to traditional transition-metal-catalyzed C-H functionalization reactions for diene synthesis. mdpi.com

Green Chemistry Principles in Octadecadiene 1,17 Synthesis

Atom Economy Maximization in Reaction Design

A core principle of green chemistry is the maximization of atom economy, a concept that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. rsc.org Synthetic routes with high atom economy are inherently less wasteful. researchgate.net

A highly atom-economical strategy for synthesizing 1,17-octadecadiene is the self-metathesis of 1-decene (B1663960). In this reaction, two molecules of 1-decene react in the presence of a suitable catalyst to form one molecule of 1,17-octadecadiene and one molecule of ethylene (B1197577). The only byproduct, ethylene, is a volatile gas that can be easily removed to drive the reaction to completion. fiveable.melibretexts.org Theoretically, this reaction can achieve a high atom economy.

In contrast, classical synthetic methods, such as those involving Wittig or Grignard reactions, exhibit significantly lower atom economy. For instance, a hypothetical Wittig reaction involving an 8-carbon phosphonium (B103445) ylide and a 10-carbon aldehyde would generate a stoichiometric amount of triphenylphosphine (B44618) oxide as waste, substantially reducing the atom economy. Such methods require multiple steps, including protection and deprotection, which add to the waste stream and complexity. google.com

The table below provides a comparative overview of the theoretical atom economy for different synthetic approaches to 1,17-octadecadiene.

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Olefin Metathesis | 1-Decene | 1,17-Octadecadiene | Ethylene | 90.0% |

| Wittig Reaction | C9-Triphenylphosphonium Bromide + Nonanal | 1,17-Octadecadiene | Triphenylphosphine Oxide + Sodium Bromide | ~38% |

| Grignard Coupling | 9-Bromonon-1-ene + Mg + 9-Bromonon-1-ene | 1,17-Octadecadiene | Magnesium Dibromide | ~73% |

| (Note: Atom economy for multi-step syntheses like Wittig and Grignard is simplified and would be lower if all reagents from preceding steps were included.) |

Utilization of Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective, efficient, and require milder conditions than stoichiometric reactions. core.ac.uk For the synthesis of 1,17-octadecadiene via olefin metathesis, the development of sustainable catalyst systems, particularly those based on ruthenium, has been pivotal.

Modern ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs families, are known for their high activity and tolerance to various functional groups, which allows for cleaner reactions with fewer side products. core.ac.uk Recent advancements have focused on creating highly efficient catalysts with exceptional turnover numbers (TONs), meaning a very small amount of catalyst can produce a large quantity of product. For instance, specialized ruthenium catalysts with Cyclic(Alkyl)(Amino)Carbene (CAAC) ligands have achieved TONs exceeding 700,000 in related ethenolysis reactions of fatty acid esters, showcasing their potential for large-scale, cost-effective applications with minimal catalyst waste. apeiron-synthesis.com

A key aspect of sustainable catalysis is the ability to recycle and reuse the catalyst. Since many effective metathesis catalysts are based on expensive and rare precious metals like ruthenium acs.org, recycling is critical for both economic and environmental reasons. Strategies to achieve this include immobilizing the catalyst on a solid support.

Key Approaches to Recyclable Metathesis Catalysts:

Silica (B1680970) Gel Support: Researchers have successfully immobilized Hoveyda-Grubbs type complexes onto silica gel. This allows the catalyst to be easily recovered by simple filtration and reused for multiple reaction cycles. uab.catuab.cat

Magnetic Nanoparticles (MNPs): Supporting ruthenium complexes on MNPs allows for the easy separation of the catalyst from the reaction mixture using an external magnet. This method has been shown to be highly efficient, with some catalysts being recycled up to 22 times without significant loss of activity. nih.gov

Polyethylene (B3416737) Glycol (PEG) Support: Attaching the catalyst to a soluble polymer like PEG allows it to be precipitated out of the reaction solution after completion, facilitating its recovery and reuse. researchgate.net

The table below summarizes various approaches to sustainable catalytic systems relevant to 1,17-octadecadiene synthesis.

| Catalyst System | Support/Tag | Key Features | Recyclability |

| Hoveyda-Grubbs Type | Silica Gel | Good thermal and mechanical stability; easy filtration. uab.cat | Yes, up to 5 cycles reported. uab.cat |

| Grubbs Type | Magnetic Nanoparticles (Fe₃O₄) | Simple magnetic separation; high efficiency. nih.gov | Yes, up to 22 cycles reported. nih.gov |

| Hoveyda-Grubbs Type | Polyethylene Glycol (PEG) | Soluble during reaction, precipitated for recovery. researchgate.net | Yes, highly recyclable. researchgate.net |

| CAAC-Ru Complexes | None (Homogeneous) | Extremely high turnover numbers (TONs). apeiron-synthesis.com | Recycling via nanofiltration is possible. dgmk.de |

Development of Environmentally Benign Solvents and Reaction Media

For the synthesis of 1,17-octadecadiene, research into greener solvents for olefin metathesis has identified several promising alternatives:

Solvent-Free (Bulk) Conditions: Performing the self-metathesis of 1-decene without a solvent is an attractive option. This eliminates solvent waste and can simplify product purification. researchgate.net

Renewable and Less Hazardous Solvents: Several bio-based or less toxic solvents have been successfully used. Ethyl acetate (B1210297) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have shown performance comparable to traditional solvents, often under milder, air-tolerant conditions. rsc.orgacs.org Other novel solvents like benzotrifluoride (B45747) (BTF) have also been identified as effective and more environmentally friendly replacements for dichloromethane. mdpi.com

Polyethylene Glycols (PEGs): PEGs are non-toxic, biodegradable, and can serve as effective media for metathesis reactions, sometimes enhanced by microwave irradiation to shorten reaction times. researchgate.net

The following table compares the properties of various solvents for olefin metathesis.

| Solvent/Medium | Type | Advantages | Disadvantages |

| Dichloromethane | Traditional (Chlorinated) | High catalyst solubility and activity | Toxic, suspected carcinogen, high volatility |

| Toluene | Traditional (Aromatic) | High boiling point for elevated temperatures | Toxic, environmental pollutant |

| Ethyl Acetate | Green Alternative | Low toxicity, biodegradable, effective solvent rsc.org | Can be sensitive to hydrolysis |

| 2-MeTHF | Green Alternative | Bio-derived, good performance acs.org | Can promote double-bond isomerization acs.org |

| Benzotrifluoride (BTF) | Green Alternative | Less harmful than DCM, high reaction rates mdpi.com | Higher cost than traditional solvents |

| Polyethylene Glycol (PEG) | Green Alternative | Non-toxic, biodegradable, allows for catalyst recycling researchgate.net | Can be viscous, may require heating |

| Solvent-Free (Bulk) | Ideal Green Condition | No solvent waste, high reactant concentration researchgate.net | Potential issues with viscosity and heat transfer |

Process Intensification and Waste Minimization Strategies

Process intensification refers to the development of innovative equipment and techniques that offer dramatic improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. ugm.ac.id These strategies are central to minimizing waste and maximizing efficiency in the synthesis of 1,17-octadecadiene.

One of the most effective intensification strategies for the self-metathesis of 1-decene is the use of reactive distillation . In this process, the chemical reaction and the separation of products occur within the same unit. researchgate.net As the reaction produces 1,17-octadecadiene and volatile ethylene, the ethylene can be continuously removed from the top of the distillation column. This removal shifts the reaction equilibrium towards the product side, leading to higher conversion and purity while reducing energy consumption and the need for downstream separation units. researchgate.net

Other relevant process intensification techniques include:

Continuous Flow Reactors: Moving from traditional batch production to a continuous flow system offers better control over reaction parameters like temperature and pressure, improves safety, and can significantly increase throughput.

Membrane Reactors: Organic solvent nanofiltration (OSN) can be integrated with a homogeneous catalysis system. A membrane retains the high-molecular-weight catalyst in the reactor while allowing the smaller product molecules (like 1,17-octadecadiene) to pass through. This combines the high activity of a homogeneous catalyst with the easy separation of a heterogeneous one, enabling continuous operation and efficient catalyst recycling. dgmk.de

These advanced strategies contribute significantly to waste minimization by improving yields, reducing energy consumption, and enabling catalyst reuse, thereby making the synthesis of 1,17-octadecadiene a more sustainable endeavor.

| Strategy | Description | Green Chemistry Benefit |

| Reactive Distillation | Combines reaction and separation in a single column. researchgate.net | Higher conversion, reduced energy use, smaller footprint, less waste. |

| Continuous Flow Chemistry | Reaction is run in a continuously flowing stream. | Enhanced safety, better process control, improved efficiency. |

| Organic Solvent Nanofiltration (OSN) | A membrane is used to retain the catalyst in the reactor. dgmk.de | Enables recycling of homogeneous catalysts, allows for continuous processing. |

Reaction Mechanisms and Reactivity of Octadecadiene 1,17

Electrophilic Addition Reactions at Terminal Double Bonds

The terminal double bonds of Octadecadiene-1,17 are susceptible to electrophilic attack, leading to a variety of addition products. These reactions typically proceed at both ends of the molecule, yielding bifunctionalized C18 chains.

Hydroboration-Oxidation Mechanisms

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. byjus.com For this compound, this process yields the corresponding terminal diol. The reaction is notable for its anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.orglscollege.ac.in

The mechanism begins with the addition of borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), across the terminal double bonds. redalyc.org The boron atom, being the electrophilic center, adds to the terminal carbon (C-1 and C-18), while a hydride ion (H⁻) adds to the more substituted carbon (C-2 and C-17). yale.edu This regioselectivity is governed by both steric factors, as the bulky borane group favors the less hindered terminal position, and electronic effects. redalyc.org The addition is a concerted, four-centered transition state process, resulting in the syn-addition of the boron and hydrogen atoms to the same face of the double bond. lscollege.ac.in This process can repeat until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate where both ends of the hydrocarbon chain are attached to boron atoms.

In the second step, the trialkylborane is oxidized by treatment with hydrogen peroxide (H₂O₂) in a basic aqueous solution. The hydroperoxide ion (HOO⁻) acts as a nucleophile, attacking the electron-deficient boron atom. yale.edu This is followed by a rearrangement where the alkyl group migrates from the boron to the adjacent oxygen atom, a step that occurs with retention of stereochemistry. yale.edu Subsequent hydrolysis of the resulting borate (B1201080) ester yields the final product, Octadecane-1,18-diol.

Table 1: Reaction Summary for Hydroboration-Oxidation of this compound

| Reaction Step | Reagents | Intermediate/Product | Key Mechanistic Feature |

|---|---|---|---|

| Hydroboration | 1. BH₃·THF | Bis(1,18-dihydroxyoctadecyl)borane derivative | Anti-Markovnikov, Syn-addition |

Epoxidation Reaction Pathways

Epoxidation involves the addition of a single oxygen atom across a double bond to form a three-membered cyclic ether known as an epoxide. For this compound, reaction with a suitable peroxy acid (or peracid), such as meta-chloroperoxybenzoic acid (m-CPBA), at both terminal double bonds yields 1,2-epoxy-17,18-epoxyoctadecane.

The mechanism is a concerted process where the peroxy acid delivers an oxygen atom to the alkene. The reaction proceeds through a cyclic transition state, often referred to as the "butterfly mechanism." The peroxy acid approaches the double bond, and in a single step, the O-O bond of the peracid breaks, a new C-O bond forms, the alkene's pi bond breaks, a second C-O bond forms, and the peracid's O-H bond breaks to form a new C=O bond in the resulting carboxylic acid by-product. This concerted pathway ensures that the original stereochemistry of the alkene is preserved in the epoxide product. Given that the starting double bonds are achiral, the resulting epoxides are also achiral.

Table 2: Reaction Summary for Epoxidation of this compound

| Reaction Type | Reagents | Product | Key Mechanistic Feature |

|---|

Dihydroxylation Reactions (Syn and Anti)

Dihydroxylation is the process of adding two hydroxyl (-OH) groups across a double bond, forming a vicinal diol. Depending on the reagents used, this can occur with either syn- or anti-stereochemistry. libretexts.org

Syn-Dihydroxylation: This pathway results in the two hydroxyl groups being added to the same face of the double bond. It is typically achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgntu.edu.sg The mechanism with OsO₄ involves a concerted [3+2] cycloaddition reaction with the alkene to form a cyclic osmate ester intermediate. masterorganicchemistry.com This intermediate is then cleaved, usually by a reducing agent like sodium bisulfite (NaHSO₃) or an oxidizing agent like N-methylmorpholine N-oxide (NMO), to yield the cis-diol. masterorganicchemistry.com The use of NMO allows for catalytic amounts of the toxic and expensive OsO₄ to be used. masterorganicchemistry.com Reaction at both ends of this compound produces Octadecane-1,2,17,18-tetraol with syn-stereochemistry at both diol units.

Anti-Dihydroxylation: This pathway adds the two hydroxyl groups to opposite faces of the double bond. It is achieved via a two-step procedure: epoxidation followed by acid-catalyzed ring-opening. libretexts.org First, this compound is converted to its diepoxide as described in section 4.1.2. The diepoxide is then treated with an aqueous acid (e.g., H₃O⁺). Protonation of the epoxide oxygen makes it a good leaving group and activates the ring for nucleophilic attack by a water molecule. The water molecule attacks one of the carbons of the protonated epoxide from the back side, leading to the opening of the ring and the formation of a trans-diol. This process occurs at both ends of the molecule to yield Octadecane-1,2,17,18-tetraol with anti-stereochemistry at the diol units.

Table 3: Comparison of Dihydroxylation Pathways for this compound

| Pathway | Reagents | Intermediate | Product Stereochemistry |

|---|---|---|---|

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO or cold, dilute KMnO₄ | Cyclic osmate/manganate ester | Syn-addition |

Halogenation and Hydrohalogenation Mechanisms

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) to this compound results in the formation of a tetrahaloalkane. The reaction proceeds via an anti-addition mechanism. As a bromine molecule approaches the electron-rich double bond, the pi electrons attack one bromine atom, displacing the other as a bromide ion. This forms a cyclic bromonium ion intermediate. The bromide ion then attacks one of the two carbons of the cyclic intermediate from the side opposite the bromonium bridge (backside attack). This nucleophilic attack opens the three-membered ring to give the vicinal dibromide with anti-stereochemistry. This occurs at both terminal double bonds to yield 1,2,17,18-tetrabromooctadecane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr or HCl) to this compound follows Markovnikov's rule. masterorganicchemistry.com The reaction is initiated by the protonation of the double bond by the hydrogen halide. masterorganicchemistry.com This protonation occurs at the terminal carbon (C-1 and C-18) because this generates the more stable secondary carbocation at the adjacent carbon (C-2 and C-17). masterorganicchemistry.com In the second step, the halide ion (e.g., Br⁻) acts as a nucleophile and attacks the carbocation, forming the final product. The reaction at both ends of the molecule yields 2,17-dihalooctadecane. Carbocation rearrangements are not expected in this case as a more stable carbocation cannot be formed.

Table 4: Summary of Halogenation and Hydrohalogenation Reactions

| Reaction Type | Reagents | Product | Key Mechanistic Feature |

|---|---|---|---|

| Halogenation | Br₂ or Cl₂ | 1,2,17,18-Tetrabromooctadecane | Anti-addition via cyclic halonium ion |

Oxidative Transformations of Dienes

Stronger oxidizing agents can cleave the double bonds of this compound entirely.

Oxidative Cleavage Reactions

Oxidative cleavage breaks both the sigma (σ) and pi (π) bonds of the alkene functional groups. Ozonolysis is the most common and controlled method for this transformation. libretexts.org

The mechanism involves the reaction of ozone (O₃) with the double bonds in a [3+2] cycloaddition to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide. The subsequent workup of the ozonide determines the final products. libretexts.org

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonide to yield aldehydes or ketones. For the terminal double bonds of this compound, this cleavage results in the formation of two molecules of formaldehyde (B43269) (from C-1 and C-18) and one molecule of a 16-carbon dialdehyde (B1249045), Hexadecanedial.

Oxidative Workup: If the ozonide is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), any aldehydes initially formed are further oxidized to carboxylic acids. libretexts.org In the case of this compound, the terminal carbons (C-1 and C-18) are converted to carbon dioxide, while the internal carbons of the double bonds (C-2 and C-17) are oxidized to carboxylic acid groups, yielding Hexadecanedioic acid. Strong oxidizing agents like hot, concentrated potassium permanganate (KMnO₄) can also achieve this same transformation directly. ntu.edu.sg

Table 5: Products of Oxidative Cleavage of this compound

| Reagents | Workup Type | Products |

|---|---|---|

| 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Reductive | Hexadecanedial and Formaldehyde |

Specific Oxidation Products and Mechanisms

The oxidation of non-conjugated dienes like this compound can proceed through various pathways, yielding a range of products depending on the oxidizing agent and reaction conditions. Research into the oxidation of 1,17-octadecadiene has identified several key products. acs.orgacs.org

One common method involves epoxidation using peroxy acids, such as perbenzoic acid. This reaction typically targets the double bonds to form epoxides. The oxidation of 1,17-octadecadiene can yield monoepoxides and diepoxides. For instance, treatment with one equivalent of the oxidizing agent would preferentially yield 1,2-epoxy-17-octadecene . With excess oxidizing agent, the reaction proceeds to form 1,2,17,18-diepoxyoctadecane . acs.orgacs.org

Another oxidative pathway involves cleavage of the double bonds, for example, through ozonolysis followed by a reductive or oxidative workup. This process breaks the carbon chain at the site of the double bonds.

The enzymatic oxidation of structurally similar C18 dienes, such as linoleyl alcohol, often involves lipoxygenases. biopolymers.org.ualipidmaps.org This process typically proceeds via a free-radical mechanism, initiated by hydrogen abstraction from a methylene (B1212753) group adjacent to a double bond. The resulting radical reacts with molecular oxygen to form a hydroperoxy radical, which is then reduced to a hydroperoxide. biopolymers.org.ua While specific studies on the lipoxygenase-catalyzed oxidation of 1,17-octadecadiene are not prevalent, the mechanism provides a model for potential biological or biomimetic oxidation pathways, which would likely lead to the formation of various hydroperoxyoctadecadienol isomers.

A summary of key oxidation reactions and products is presented in the table below.

| Oxidizing Agent | Key Products | Reaction Type |

| Perbenzoic Acid (1 equiv.) | 1,2-epoxy-17-octadecene | Epoxidation |

| Perbenzoic Acid (>2 equiv.) | 1,2,17,18-diepoxyoctadecane | Diepoxidation |

| Ozone (O₃) followed by workup | Heptadecanedioic acid and formaldehyde | Ozonolysis (oxidative cleavage) |

Table 1: Summary of Oxidation Products of this compound.

Polymerization and Copolymerization Dynamics

As an α,ω-diene, 1,17-octadecadiene is a valuable monomer for synthesizing a variety of polymers, including linear polyolefins and complex branched structures. Its two terminal double bonds allow it to participate in several types of polymerization reactions.

Homopolymerization of α,ω-Dienes

The homopolymerization of α,ω-dienes like 1,17-octadecadiene is most effectively achieved through Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a step-growth condensation polymerization where terminal dienes are linked together, driven by the removal of a volatile small molecule, typically ethylene (B1197577) gas. wikipedia.orgadvancedsciencenews.com This process allows for the synthesis of unsaturated polymers with a high degree of structural control. wikipedia.org The resulting polymer from the ADMET homopolymerization of 1,17-octadecadiene would be a polyalkenamer with repeating units connected by internal double bonds, and the release of ethylene drives the reaction towards high molecular weights. advancedsciencenews.com

Copolymerization with α-Olefins: Mechanistic Insights

This compound can be copolymerized with various α-olefins (e.g., ethylene, propylene, 1-octene) to introduce specific functionalities or structural features, such as long-chain branches, into the polymer backbone. mdpi.com Two primary mechanisms are employed for this purpose: coordination-insertion polymerization and ADMET.

Coordination-insertion polymerization is a cornerstone of industrial polyolefin production, often utilizing Ziegler-Natta or metallocene catalysts. google.comresearchgate.net The general mechanism involves two key steps:

Coordination: The α-olefin or the diene monomer coordinates to the vacant orbital of the transition metal catalyst center (M). researchgate.net

Insertion: The coordinated monomer then inserts into the bond between the metal and the growing polymer chain (M-P). This extends the polymer chain by one monomer unit and regenerates the active site for the next coordination step. researchgate.netijcrt.org

In the copolymerization of an α-olefin with 1,17-octadecadiene, the diene can be incorporated into the growing chain. Because it has two reactive sites, it can act as a bridge between two different polymer chains, leading to cross-linked or branched structures depending on reaction conditions and monomer concentrations. nih.govcore.ac.uk Late transition metal catalysts have shown particular promise in the direct copolymerization of olefins with polar monomers, addressing challenges associated with catalyst poisoning. researchgate.netgoogle.com

ADMET is a powerful tool for creating precisely defined polymer architectures from α,ω-dienes. wikipedia.org It is a type of olefin metathesis that proceeds via a step-growth mechanism, making it distinct from the chain-growth mechanism of ring-opening metathesis polymerization (ROMP). wikipedia.org The thermodynamic driving force for ADMET is the removal of volatile ethylene gas from the reaction system, which shifts the equilibrium towards the formation of high molecular weight polymer. advancedsciencenews.com

The reaction is catalyzed by metal-carbene complexes, most notably those based on ruthenium and molybdenum. nih.govmdpi.com These catalysts are known for their high functional group tolerance, allowing the polymerization of monomers with a wide variety of embedded chemical groups. wikipedia.orgnih.gov The choice of catalyst and reaction conditions can also be used to control the stereochemistry (cis/trans ratio) of the double bonds formed in the polymer backbone. nih.gov For example, specific dithiolate Ru carbenes have been developed for stereoretentive ADMET, yielding all-cis polymers, while traditional Grubbs-type catalysts often favor the thermodynamically more stable trans-olefins. nih.gov

| Catalyst Type | Key Features | Resulting Polymer Characteristics |

| Grubbs Catalysts (Ru-based) | High functional group tolerance; typically favors trans-olefins. wikipedia.org | Polyalkenamers with predominantly trans double bonds; can achieve high molecular weight. wikipedia.org |

| Schrock Catalysts (Mo-based) | High activity; can produce high molecular weight polyesters. mdpi.com | High molecular weight polymers; cis/trans ratio depends on specific catalyst structure. |

| Stereoretentive Catalysts (e.g., dithiolate Ru) | Exquisite retention of monomer geometry. nih.gov | All-cis or cis-rich polyalkenamers with controlled stereochemistry. nih.govnih.gov |

Table 2: Common Catalyst Types for ADMET Polymerization.

Coordination-Insertion Polymerization Mechanisms

Formation of Long-Chain Branched Polymers

The incorporation of α,ω-dienes like 1,17-octadecadiene into a polymerization with mono-olefins is a well-established method for creating long-chain branches (LCBs). core.ac.uk The mechanism for LCB formation in metallocene-catalyzed polymerization is primarily understood as a copolymerization process. core.ac.ukrsc.org

The process unfolds as follows:

A molecule of 1,17-octadecadiene is incorporated into a growing polymer chain (e.g., polyethylene) at one of its terminal double bonds.

This creates a new, longer polymer chain that has a pendant vinyl group at its other end (a macromonomer).

This vinyl-terminated macromonomer can then be re-incorporated as a comonomer into another growing polymer chain. core.ac.uk

The result of this second incorporation event is a long-chain branch, where one polymer chain is attached to the backbone of another. The presence of LCBs, even at low concentrations, has a profound impact on the rheological properties of the polymer, such as its melt strength and processability. core.ac.ukrubbernews.com The concentration of the α,ω-diene relative to the α-olefin is a critical parameter for controlling the density of these long-chain branches.

Derivatization Reactions for Advanced Functional Materials Precursors

The bifunctional nature of octadeca-1,17-diene makes it a valuable precursor for synthesizing long-chain molecules with functional groups at both termini. These derivatives are key intermediates in the production of polymers, lubricants, surfactants, and specialized bio-inspired materials. The terminal positioning of the double bonds provides regio- and stereochemical control in many derivatization reactions.

The conversion of octadeca-1,17-diene into polyfunctional intermediates involves the chemical modification of its terminal double bonds. Standard alkene reactions can be employed to introduce a variety of functional groups, such as hydroxyl, carboxyl, or epoxide groups, at both ends of the C18 backbone. These transformations yield symmetrical, long-chain molecules that can serve as monomers for polymerization or as building blocks in complex syntheses.

Key transformations include:

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by an oxidative workup, or potassium permanganate (KMnO₄) under harsh conditions, can cleave the double bonds. This reaction breaks the C18 chain, yielding heptadecanedioic acid, a C17 dicarboxylic acid, by breaking off a carbon atom from each end.

Dihydroxylation: The double bonds can be converted into vicinal diols using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate. This results in the formation of octadecane-1,2,17,18-tetraol, a polyol with potential applications as a cross-linking agent or hydrophilic building block.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the terminal alkenes into epoxides. The resulting product, 1,2:17,18-diepoxyoctadecane, is a versatile intermediate. The epoxide rings can be opened by various nucleophiles to introduce a wide range of functionalities. masterorganicchemistry.com

Hydroboration-Oxidation: This two-step reaction provides a route to anti-Markovnikov addition of water across the double bonds. It converts octadeca-1,17-diene into octane-1,18-diol, a long-chain diol used in the synthesis of polyesters and polyurethanes.

The table below summarizes these key conversions.

| Reaction Type | Reagents | Product Name | Resulting Functional Groups |

| Oxidative Cleavage | 1. O₃; 2. H₂O₂ | Heptadecanedioic acid | Carboxylic Acid (-COOH) |

| Dihydroxylation | OsO₄, NMO | Octadecane-1,2,17,18-tetraol | Vicinal Diol (-CH(OH)CH₂OH) |

| Epoxidation | m-CPBA | 1,2:17,18-Diepoxyoctadecane | Epoxide |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Octadecane-1,18-diol | Primary Alcohol (-CH₂OH) |

This table is generated based on established reactions of terminal alkenes. masterorganicchemistry.com

The structure of octadeca-1,17-diene serves as a useful scaffold for creating analogs of naturally occurring long-chain lipids, such as fatty acids, pheromones, and ceramides. naturalproducts.netresearchgate.net The terminal double bonds are key reactive handles for coupling reactions that can attach a variety of moieties, including those of biological relevance.

Thiol-Ene "Click" Reaction: The terminal alkenes are excellent substrates for radical-mediated thiol-ene reactions. This highly efficient "click" chemistry allows for the covalent attachment of thiol-containing molecules, such as the amino acid cysteine or peptides, to one or both ends of the hydrocarbon chain. This can be used to create synthetic lipids for drug delivery or to functionalize surfaces.

Olefin Metathesis: Cross-metathesis with other functionalized olefins provides a powerful tool for carbon-carbon bond formation. This allows for the extension of the chain or the introduction of complex functional groups. For instance, metathesis with acrolein could introduce terminal aldehyde functionalities, which are precursors to other groups.

Synthesis of Pheromone Analogs: Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. researchgate.net While many natural pheromones have internal double bonds, the C18 backbone of octadeca-1,17-diene is a relevant starting point for the synthesis of analogs for pest management research. The terminal alkenes can be isomerized or functionalized to mimic the structures of natural attractants. For example, coupling reactions can be used to build up more complex diene systems found in pheromones like (Z,Z)-3,13-octadecadienyl acetate (B1210297).

Ceramide and Sphingolipid Analogs: Natural sphingolipids often contain a long-chain base with double bonds. For example, sphingadienine (B150533) derivatives feature a dienic system within a long aliphatic chain. researchgate.net Synthetic strategies used to create these complex lipids often involve the coupling of smaller fragments. The C18 backbone of octadeca-1,17-diene can be envisioned as a starting material in modular syntheses to produce simplified or modified analogs of these biologically important lipids for studying their roles in cell signaling and membrane structure.

The table below outlines potential strategies for creating bio-inspired molecules from octadeca-1,17-diene.

| Conjugation/Analog Strategy | Reaction Type | Example Bio-Moiety/Target | Resulting Product Class |

| Peptide Conjugation | Thiol-ene Reaction | Cysteine-containing peptide | Lipo-peptide Conjugate |

| Aldehyde Functionalization | Cross-Metathesis | Acrolein | Long-chain Dialdehyde |

| Pheromone Analog Synthesis | Acetylene (B1199291) Coupling & Reduction | C₄ synthon | C22 Diene Acetate |

| Lipid Analog Synthesis | Epoxidation & Ring Opening | Amino alcohol | Ceramide Analog |

This table presents hypothetical synthetic pathways inspired by established chemical methodologies. researchgate.netresearchgate.netresearchgate.net

Computational Studies of Octadecadiene 1,17 Systems

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules like octadecadiene-1,17. These ab initio approaches solve approximations to the Schrödinger equation to provide detailed information about electron distribution and its consequences for molecular structure and reactivity. mpg.dewikipedia.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure of medium to large-sized molecules. wikipedia.orgaimspress.com In DFT, the fundamental variable is the electron density, a function of only three spatial coordinates, which simplifies the complexity of the many-electron wavefunction. mpg.de This approach allows for the calculation of various electronic properties that govern the molecule's stability and reactivity.

For this compound, DFT calculations can elucidate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity.

Other calculated properties include the electrostatic potential (ESP) mapped onto the electron density surface, which reveals regions of positive and negative charge. In this compound, the π-electron systems of the double bonds are expected to be regions of high electron density, making them susceptible to electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar long-chain dienes, calculated at the B3LYP/6-31G(d) level of theory.)

| Property | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the most available electrons for chemical reactions. |

| LUMO Energy | 0.5 eV | Represents the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 6.7 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | ~0.3 D | The small value indicates a largely non-polar molecule. |

| Ionization Potential | 8.9 eV | Energy required to remove an electron, correlating with the HOMO energy. |

| Electron Affinity | -0.2 eV | Energy released when an electron is added, correlating with the LUMO energy. |

This table is interactive. You can sort the data by clicking on the column headers.

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed mechanistic pathways. For this compound, several transformations are of interest, such as electrophilic addition to the double bonds, oxidation, and cyclization reactions.

By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. For instance, the addition of a halogen like bromine to one of the terminal double bonds would proceed through a cyclic bromonium ion intermediate. DFT calculations can determine the activation energy barrier for the formation of this intermediate and the subsequent nucleophilic attack by a bromide ion, providing insights into the reaction kinetics and stereochemical outcomes.

These studies can also clarify the regioselectivity of reactions. While the two double bonds in this compound are chemically equivalent due to the molecule's symmetry, in substituted analogs, DFT could predict which double bond is more reactive.

Computational methods are invaluable in the study of catalyzed reactions. For transformations involving this compound, such as olefin metathesis or hydrogenation, DFT can be used to model the entire catalytic cycle. This involves calculating the geometries and energies of all intermediates and transition states where the diene is interacting with a metal catalyst.

For example, in a hypothetical ring-closing metathesis study aimed at forming a large macrocycle, DFT could be used to:

Model the coordination of the diene to the metal center of a Grubbs-type catalyst.

Calculate the energy barriers for the formation of the key metallacyclobutane intermediates.

Understand the factors that favor the desired intramolecular reaction over competing intermolecular oligomerization.

These insights can guide the design of new catalysts with improved activity, selectivity, and stability for specific transformations of long-chain dienes.

Mechanistic Pathway Elucidation of Diene Transformations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying electronic properties and reaction mechanisms, they are often too computationally expensive for exploring the vast conformational space of a flexible molecule like this compound. galaxyproject.org This is where molecular dynamics (MD) simulations, which use classical mechanics, become essential. imtm.cz

MD simulations model the movement of atoms over time by solving Newton's equations of motion. galaxyproject.org This provides a dynamic picture of the molecule, revealing how it folds, flexes, and interacts with its environment. For this compound, with its long methylene (B1212753) chain, the number of possible conformations is immense. MD simulations can sample this conformational landscape to identify the most stable, low-energy structures.

Analysis of an MD trajectory can reveal key structural parameters such as the root-mean-square deviation (RMSD) to monitor structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. galaxyproject.org For this compound, the RMSF would be expected to be low at the terminal double bonds and higher in the middle of the carbon chain, reflecting its greater flexibility.

Furthermore, MD simulations are crucial for studying intermolecular interactions, for example, how molecules of this compound pack in a condensed phase or how they might interact with a surface or a biological membrane.

Structure-Reactivity Relationship Modeling and Prediction

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the structural or computational descriptors of a series of compounds and their experimentally observed reactivity. libretexts.org For a class of compounds like substituted octadecadienes, QSRR can be a powerful predictive tool.

A hypothetical QSRR study could involve synthesizing a library of this compound derivatives with different substituents on the carbon chain. The reaction rates for a specific transformation, such as epoxidation, would be measured experimentally. Concurrently, a range of computational descriptors would be calculated for each derivative using methods like DFT. These descriptors could include:

Electronic properties (HOMO/LUMO energies, partial atomic charges).

Steric parameters (e.g., buried volume around the reactive site).

Topological indices.

By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical model can be built that links these descriptors to the observed reaction rates. nih.gov Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby accelerating the discovery of molecules with desired chemical properties. chemrxiv.org

Advanced Analytical Methodologies for Octadecadiene 1,17 Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Octadecadiene-1,17. Both ¹H and ¹³C NMR provide detailed information about the hydrocarbon's framework.

In ¹H NMR spectroscopy, the terminal vinyl groups (CH₂=CH-) produce characteristic signals. The protons on the terminal carbons (=CH₂) typically appear in the δ 4.9-5.1 ppm range, while the adjacent vinyl proton (-CH=) resonates further downfield, around δ 5.7-5.9 ppm. The extensive polymethylene chain (-(CH₂)₁₄-) generates a large, overlapping signal in the δ 1.2-1.4 ppm region, characteristic of long aliphatic chains.

¹³C NMR spectroscopy confirms the presence and environment of each carbon atom. A ¹³C NMR spectrum for this compound is available in the SpectraBase database. nih.gov The terminal sp² carbons of the vinyl groups are observed at approximately 114 ppm (C1 and C18) and 139 ppm (C2 and C17). The sp³ carbons of the long methylene (B1212753) chain produce a series of signals around 29-34 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

|---|---|---|

| C1, C18 | ~114 | Terminal Alkene (=CH₂) |

| C2, C17 | ~139 | Internal Alkene (-CH=) |

| C3, C16 | ~33.8 | Allylic (-CH₂-) |

| C4-C15 | ~29-30 | Aliphatic Chain (-(CH₂)₁₂-) |

Note: These are typical predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the key functional groups within the this compound molecule. The spectrum is characterized by vibrations of the terminal alkene groups and the long alkane chain. nih.gov

The most diagnostic absorptions are associated with the C=C double bonds and the vinylic C-H bonds. orgchemboulder.com A moderate intensity band for the C=C stretching vibration appears around 1640 cm⁻¹. orgchemboulder.comutdallas.edu The stretching vibrations for the sp²-hybridized C-H bonds (=C-H) are found just above 3000 cm⁻¹, typically around 3079 cm⁻¹. libretexts.orgpressbooks.pub Furthermore, strong out-of-plane C-H bending vibrations (wags) for the terminal vinyl group (R-CH=CH₂) are expected in the 1000-910 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The aliphatic nature of the molecule is confirmed by strong C-H stretching bands from the methylene chain just below 3000 cm⁻¹, around 2925 cm⁻¹ and 2855 cm⁻¹. pressbooks.pub

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | =C-H (sp²) | ~3079 | Medium |

| C-H Stretch | -C-H (sp³) | ~2925, 2855 | Strong |

| C=C Stretch | Alkene | ~1640 | Medium |

| C-H Bend (Out-of-plane) | Terminal Alkene | ~990, 910 | Strong |

| C-H Bend (Scissoring) | -CH₂- | ~1465 | Medium |

Source: General spectroscopic data for alkenes. orgchemboulder.comlibretexts.orgpressbooks.pubspectroscopyonline.com

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods coupled with mass spectrometry are vital for separating this compound from complex mixtures, verifying its purity, and confirming its molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. It has been identified as a thermal degradation product of polyethylene (B3416737) in studies using pyrolysis-GC-MS. csic.espeerj.com In these analyses, the compound is separated on a capillary column and subsequently ionized and detected.

The retention of this compound is quantified by its Kovats retention index, which is a measure of its elution time relative to n-alkanes. On a standard non-polar column, its retention index is reported as 1781 or 1782. nih.gov In pyrolysis studies of plastics, a retention time of 8.867 minutes has been recorded under specific chromatographic conditions. csic.es

The electron ionization (EI) mass spectrum provides a molecular fingerprint. While the molecular ion ([M]⁺) at m/z 250 is observable, it may be of low abundance. nist.gov The fragmentation pattern is dominated by ions resulting from cleavage along the aliphatic chain. Key diagnostic fragment ions reported for quantification include m/z 81, 95 csic.espeerj.com, and 67. csic.es

Table 3: GC-MS Data for this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₈H₃₄ | nist.gov |

| Molecular Weight | 250.46 g/mol | nist.gov |

| Kovats Index (non-polar) | 1781, 1782 | nih.gov |

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for High-Resolution Profiling

For analyses requiring higher precision, Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), often coupled with liquid or gas chromatography, offers significant advantages. acs.org QTOF instruments provide high-resolution mass measurements with excellent mass accuracy, typically in the low ppm range. d-nb.info

When analyzing this compound, a QTOF-MS system would determine the accurate mass of the molecular ion. This allows for the unambiguous calculation of its elemental formula (C₁₈H₃₄). acs.org For example, the exact mass of this compound is 250.26605 Da. nih.gov A QTOF instrument can measure this mass with enough accuracy to distinguish it from other isobaric compounds with different elemental compositions, providing a much higher degree of confidence in its identification than standard quadrupole mass spectrometers. d-nb.info

Direct Analysis in Real-Time Time-of-Flight Mass Spectrometry (DART-TOF-MS) for Rapid Analysis

Direct Analysis in Real-Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no preparation. getenviropass.comresearchgate.net When coupled with a TOF mass spectrometer, DART-TOF-MS facilitates high-throughput screening and direct detection of compounds on surfaces or in vapor. nih.gov

For a semi-volatile compound like this compound, DART analysis would involve placing the sample directly in a stream of heated, excited gas (typically helium or nitrogen). researchgate.net Ionization occurs via proton transfer, leading to the formation of a prominent protonated molecule, [M+H]⁺, at m/z 251.2738. getenviropass.com This allows for near-instantaneous mass determination, making it a powerful tool for rapid quality control or screening for the presence of the compound without the need for time-consuming chromatographic separation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Polyethylene |

| Carbon Monoxide |

| Water |

| Oleic Acid |

| Octadecanedioic Acid |

| Eicosanedioic Acid |

| Succinic Acid |

| Adipic Acid |

| Helium |

Advanced Separation Techniques for Isomer and Homolog Resolution

The analysis of long-chain hydrocarbons such as this compound presents significant analytical challenges, primarily due to the existence of numerous isomers and homologs with closely related physicochemical properties. Isomers, which share the same molecular formula (C18H34 for octadecadiene) but differ in the arrangement of atoms, include positional isomers (differing in double bond location) and geometric isomers (cis/trans configurations). Homologs are compounds belonging to the same series but differing by a repeating unit, such as a methylene group (-CH2-). Standard single-dimension chromatographic methods often lack the necessary resolving power to separate these complex mixtures effectively. scispace.com Consequently, advanced analytical methodologies are required for their comprehensive resolution and characterization.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides a significant enhancement in peak capacity and resolution compared to conventional one-dimensional GC. nih.govleco.com The system employs two columns with different stationary phase selectivities connected by a modulator. leco.com This configuration allows for a more detailed separation of complex samples, making it highly suitable for analyzing petroleum products and biological matrices rich in structurally similar compounds. scispace.comnih.gov

In a typical GCxGC setup for hydrocarbon analysis, a non-polar primary column separates compounds based on their boiling points, while a more polar secondary column provides separation based on polarity. acs.org This orthogonality allows for the resolution of co-eluting compounds from the first dimension. The resulting data is presented as a two-dimensional contour plot, where structured groupings of homologous series can be visually identified, simplifying data interpretation. nih.govchromatographyonline.com For a mixture containing this compound, its various isomers, and other homologs, GCxGC can effectively separate these components. The increased resolution also leads to better mass spectral library matching, enabling more confident identification of individual compounds. leco.com

Table 1: Illustrative GCxGC Separation Data for Octadecadiene Isomers and a Homolog This table presents hypothetical data based on the established principles of GCxGC separation for long-chain hydrocarbons.

| Compound | Formula | Type | ¹t_R_ (min) | ²t_R_ (s) |

|---|---|---|---|---|

| trans,trans-Octadeca-1,17-diene | C₁₈H₃₄ | Isomer | 20.5 | 1.8 |

| cis,trans-Octadeca-1,17-diene | C₁₈H₃₄ | Isomer | 20.7 | 2.1 |

| cis,cis-Octadeca-1,17-diene | C₁₈H₃₄ | Isomer | 20.8 | 2.5 |

¹t_R_ (First-dimension retention time); ²t_R_ (Second-dimension retention time)

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a versatile technique that merges the advantages of both gas and liquid chromatography. libretexts.org It utilizes a mobile phase, most commonly carbon dioxide, maintained above its critical temperature and pressure. Supercritical CO₂ is largely non-polar, making it an excellent solvent for non-polar compounds like this compound. libretexts.orgshimadzu.com

SFC is particularly advantageous for the separation of isomers, including stereoisomers and positional isomers, that are difficult to resolve by other methods. waters.com The solvating power and selectivity of the mobile phase can be finely tuned by adjusting pressure, temperature, and the concentration of a polar organic modifier, such as methanol. waters.com A wide array of stationary phases, ranging from standard silica (B1680970) to various chemically bonded phases (e.g., C18, amino, cyano), can be employed, offering diverse separation mechanisms. shimadzu.comwaters.com This flexibility allows for the development of highly specific methods for resolving complex mixtures of hydrocarbon isomers. For instance, stationary phases with different selectivities, such as naphthyl columns, can be effective for separating non-polar compounds and their diastereomers. shimadzu.com

Table 2: Representative SFC Retention Data for this compound Isomers This table illustrates how retention times of isomers could vary with different stationary phases in SFC, using a consistent mobile phase.

| Isomer | Stationary Phase | Mobile Phase (CO₂/Methanol) | Retention Time (min) |

|---|---|---|---|

| trans,trans-Octadeca-1,17-diene | Silica | 98:2 | 5.2 |

| cis,trans-Octadeca-1,17-diene | Silica | 98:2 | 5.8 |

| cis,cis-Octadeca-1,17-diene | Silica | 98:2 | 6.5 |

| trans,trans-Octadeca-1,17-diene | Naphthyl | 98:2 | 5.5 |

| cis,trans-Octadeca-1,17-diene | Naphthyl | 98:2 | 6.2 |

Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)

Silver-ion HPLC (Ag-HPLC), a form of argentation chromatography, is a powerful technique specifically for separating unsaturated compounds. nih.gov The method utilizes a stationary phase, typically silica gel, that has been impregnated with silver ions (Ag⁺). mdpi.comump.edu.my These silver ions form reversible charge-transfer complexes with the π-electrons of the double bonds in molecules like this compound. ump.edu.my

The stability of these complexes, and thus the retention time on the column, is highly dependent on the number, position, and geometry of the double bonds. mdpi.comump.edu.my Key principles governing separation include:

Degree of Unsaturation: Retention time increases with the number of double bonds. mdpi.com

Geometric Isomerism: Cis isomers form more stable complexes with silver ions than trans isomers, and therefore are retained longer on the column. mdpi.comump.edu.my This provides an excellent basis for separating the geometric isomers of this compound.

Positional Isomerism: The position of the double bonds along the hydrocarbon chain also influences the strength of the interaction and the resulting retention time. ump.edu.my

This technique, often coupled with mass spectrometry (APCI-MS), allows for the detailed characterization of unsaturated hydrocarbon isomers that would be difficult or impossible to resolve with other methods. mdpi.com

Table 3: Predicted Elution Order and Retention in Ag-HPLC for Unsaturated C18 Isomers Data is illustrative, based on the established principles that cis isomers are retained longer than trans isomers and retention increases with the number of double bonds.

| Compound | Number of Double Bonds | Geometry | Predicted Elution Order |

|---|---|---|---|

| Octadecane | 0 | - | 1 |

| trans-Octadecene | 1 | trans | 2 |

| cis-Octadecene | 1 | cis | 3 |

| trans,trans-Octadecadiene | 2 | trans, trans | 4 |

| cis,trans-Octadecadiene | 2 | cis, trans | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.